molecular formula C9H9N3 B3329849 7-Methylquinazolin-4-amine CAS No. 63963-38-2

7-Methylquinazolin-4-amine

Cat. No.: B3329849
CAS No.: 63963-38-2
M. Wt: 159.19 g/mol
InChI Key: PTMKZYCUJHQJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylquinazolin-4-amine, also known as 7-MeQA, is a heterocyclic molecule containing a quinazoline ring system. It has a molecular formula of C9H9N3 and an average mass of 159.188 Da . It has attracted significant attention from researchers due to its potential biological activities and applications.


Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, which are structurally similar to this compound, involves amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . Another synthetic method involves the nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline ring system. The structure analysis of small molecules like this compound can be performed using tools like “What is this?” (WIT), which provides an approximate but rapid and sufficient quality of the structure of a molecule required in the particular steps in Chemical research .


Chemical Reactions Analysis

Quinazoline derivatives, including this compound, have been studied for their chemical reactions . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C9H9N3 and an average mass of 159.188 Da . Its density is predicted to be 1.238±0.06 g/cm3, with a melting point of 286-289 °C and a boiling point of 340.6±27.0 °C .

Scientific Research Applications

Anticancer Potential and Apoptosis Induction

  • 7-Methylquinazolin-4-amine derivatives have been explored for their potent apoptosis-inducing abilities and efficacy as anticancer agents. For example, certain derivatives, like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, have been identified as clinical candidates for cancer treatment due to their strong apoptosis-inducing activity and high efficacy in various cancer models, including breast cancer (Sirisoma et al., 2009).

Antitumor Activity

  • Novel derivatives of this compound have shown significant antitumor properties. For instance, substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines have demonstrated potent antiproliferative activity against various cancer cell lines, including the ability to arrest the cell cycle and trigger apoptosis, thereby marking them as promising new anticancer agents (Cao et al., 2016).

Application in Cell Physiology Studies

  • Derivatives of this compound have been linked to photoremovable protecting groups for applications in studying cell physiology. This approach facilitates the controlled release of bioactive molecules in cellular studies, demonstrating the versatility of these compounds in biomedical research (Asad et al., 2017).

Environmental and Efficient Synthesis Methods

  • Environmentally friendly and efficient methods have been developed for synthesizing various N-substituted this compound derivatives. Such methodologies offer clean transformations without harmful side products, contributing to sustainable chemistry practices (Kurteva et al., 2005).

Potential Inhibition of Tubulin Polymerization

  • Certain this compound derivatives have been identified as inhibitors of tubulin polymerization, showing potential as therapeutic agents in the treatment of cancers resistant to other forms of chemotherapy (Sirisoma et al., 2008).

Diverse Biological Activities

  • Various derivatives exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antihelmintic properties. This highlights the broad spectrum of pharmacological applications of this compound derivatives (Sahu et al., 2008).

Development of Potent Antiproliferative Agents

  • Research into 4-aminoquinoline derivatives, including those based on the this compound structure, has led to the creation of compounds with potent antiproliferative activity against various cancer cell lines, further underscoring their potential in cancer therapy (Ghorab et al., 2014).

Cytotoxicity Studies

  • The cytotoxic effects of 4-aminoquinoline derivatives, including this compound, have been evaluated on human breast tumor cell lines, demonstrating their potential as a new class of anticancer agents (Zhang et al., 2007).

Safety and Hazards

While specific safety data for 7-Methylquinazolin-4-amine is not available, similar compounds such as 4-Amino-2-chloro-6,7-dimethoxyquinazoline have been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent advances in the synthesis of quinazolin-4(1H)-ones, which are structurally similar to 7-Methylquinazolin-4-amine, have been highlighted . The discovery of novel transaminases for industrial biocatalysis is also a promising direction for future research . Further studies are needed to explore the potential applications of this compound in various fields .

Properties

IUPAC Name

7-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMKZYCUJHQJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylquinazolin-4-amine
Reactant of Route 2
7-Methylquinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
7-Methylquinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
7-Methylquinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
7-Methylquinazolin-4-amine
Reactant of Route 6
7-Methylquinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.